molecular formula C22H20BrN3S2 B2828654 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide CAS No. 946309-85-9

4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide

Cat. No.: B2828654
CAS No.: 946309-85-9
M. Wt: 470.45
InChI Key: LSHZIZVCLIPECK-UHFFFAOYSA-N
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Description

4-(3-Bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide is a piperazine-derived carbothioamide featuring two distinct substituents: a 3-bromophenylcarbonothioyl group at the 4-position of the piperazine ring and a naphthalen-1-yl group attached to the carbothioamide nitrogen. The compound's structure is characterized by:

  • Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and conformational flexibility.
  • 3-Bromophenylcarbonothioyl group: Introduces electron-withdrawing properties due to the bromine atom, which may enhance stability and influence intermolecular interactions.

Key analytical data from synthesis () includes:

  • HRMS (ESI-TOF): m/z 409.1579 [M+H]⁺ (calculated: 409.1583).
  • IR (KBr): Peaks at 3302 cm⁻¹ (N–H stretch) and 1525 cm⁻¹ (C=S stretch).
  • Melting point: 56–58°C, indicative of moderate crystallinity.

Properties

IUPAC Name

4-(3-bromobenzenecarbothioyl)-N-naphthalen-1-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3S2/c23-18-8-3-7-17(15-18)21(27)25-11-13-26(14-12-25)22(28)24-20-10-4-6-16-5-1-2-9-19(16)20/h1-10,15H,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZIZVCLIPECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Bromophenylcarbonothioyl Group: This step involves the reaction of the piperazine derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromophenylcarbonothioyl group.

    Attachment of the Naphthalen-1-yl Group: The final step includes the nucleophilic substitution reaction where the naphthalen-1-yl group is introduced using naphthalen-1-ylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbonothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the 3-bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, potentially acting as a ligand for certain receptors or enzymes. Its structural features suggest it could be explored for anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action for 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonothioyl and naphthalen-1-yl groups could facilitate binding to hydrophobic pockets in proteins, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carbothioamide derivatives exhibit structural diversity, with variations in substituents affecting physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Analytical Comparisons

Compound Name Key Substituents HRMS (ESI) [M+H]⁺ Melting Point (°C) Notable Properties
4-(3-Bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide 3-Bromophenylcarbonothioyl, Naphthalen-1-yl 409.1579 56–58 High lipophilicity, potential σ receptor binding
N-(4,6-Dimethylpyridin-2-yl)-4-(naphthalen-1-yl)piperazine-1-carbothioamide TFA (47, ) Naphthalen-1-yl, 4,6-dimethylpyridin-2-yl 377.1795 N/R Enhanced solubility due to TFA salt
NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide, ) 4-(Trifluoromethyl)benzyl, 4,6-dimethylpyridin-2-yl N/R N/R 26% synthesis yield; trifluoromethyl enhances metabolic stability
N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide () 2,3-Dihydrobenzo[b][1,4]dioxine, 4-chlorophenyl N/R N/R Anti-PLA2 activity; validated via molecular docking

Key Observations

Substituent Effects on Lipophilicity :

  • The naphthalen-1-yl group in the target compound increases lipophilicity compared to smaller aromatic substituents (e.g., 4-chlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Trifluoromethyl groups (NCT-503, ) introduce strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets .

Synthetic Yields and Methods :

  • The target compound’s synthesis () involved column chromatography, similar to NCT-503 (26% yield, ).
  • Compound 47 () utilized reverse-phase chromatography, highlighting the need for specialized purification with bulky substituents.

The bromine atom in the target compound may further modulate receptor selectivity . Anti-PLA2 activity in underscores the role of dihydrobenzo[d]dioxine substituents in enzyme inhibition, a property absent in the target compound.

Spectroscopic Trends :

  • IR spectra : All carbothioamides show characteristic C=S stretches (~1500–1525 cm⁻¹). The target compound’s N–H stretch (3302 cm⁻¹) aligns with hydrogen bonding capacity .
  • HRMS : Mass discrepancies (<5 ppm) confirm structural integrity across analogs (e.g., 409.1579 vs. 377.1795 in ).

Biological Activity

4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, which features a piperazine core substituted with a bromophenyl and naphthyl moiety, has been studied for its antitumor, antibacterial, and antifungal properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with carbonothioic acid derivatives. The method often includes the use of various reagents to facilitate the formation of the thioamide bond and the introduction of the bromophenyl group.

Biological Activity Overview

The biological activities of this compound have been evaluated across several studies, focusing on its potential as an antibacterial and antifungal agent. Notable findings include:

  • Antibacterial Activity : The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
  • Antifungal Activity : In vitro studies indicate that this compound exhibits antifungal properties against common fungal pathogens, potentially by inhibiting ergosterol biosynthesis in fungal cell membranes.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through activation of caspase pathways.

Antibacterial Activity

A study published in 2011 evaluated a series of piperazine derivatives for their antibacterial properties. Among these, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antifungal Activity

The antifungal efficacy was assessed through disc diffusion methods against Candida albicans and Aspergillus niger. Results indicated that the compound inhibited fungal growth significantly at lower concentrations than many commercially available antifungals .

Antitumor Activity

Research on the antitumor effects revealed that this compound could inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis indicated that treated cells underwent significant apoptosis compared to untreated controls .

Case Studies

Study Findings Reference
Antibacterial Efficacy Showed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 25 µg/mL.
Antifungal Properties Effective against C. albicans with an MIC of 10 µg/mL; demonstrated synergy with fluconazole.
Antitumor Mechanism Induced apoptosis in MCF-7 cells via caspase activation; reduced cell viability by over 50% at 20 µg/mL after 48 hours.

Q & A

Basic Question

  • NMR Spectroscopy : Analyze peaks for aromatic protons (δ 7.0–8.5 ppm for bromophenyl and naphthyl groups) and thiocarbonyl (C=S) signals at ~200 ppm in 13C^{13}\text{C}-NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~470 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC : Monitor reaction progress and quantify purity (>95%) using C18 columns and UV detection at 254 nm .

What strategies are used to resolve contradictory data in biological activity assays?

Advanced Question
Discrepancies in IC50_{50} values or receptor binding affinities may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .
  • Structural Cross-Validation : Compare with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .
  • Statistical Analysis : Use ANOVA or Bayesian modeling to assess significance across replicate experiments .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Question

  • Molecular Docking : Simulate binding to dopamine D2 or serotonin receptors using AutoDock Vina, focusing on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with bromophenyl/naphthyl groups .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
  • QSAR Models : Corrogate substituent electronegativity (e.g., bromo vs. chloro) with neuroprotective efficacy .

What methodologies address low yields in large-scale synthesis?

Advanced Question

  • Continuous Flow Chemistry : Improve reproducibility by minimizing side reactions (e.g., oxidation) and enhancing heat transfer .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to optimize aryl group incorporation .
  • Purification : Use preparative HPLC or silica gel chromatography with gradient elution (hexane:EtOAc) .

How to design in vitro assays for evaluating neuroprotective activity?

Advanced Question

  • Cell Models : Use 6-OHDA-induced SH-SY5Y cells or primary neuronal cultures to mimic Parkinson’s pathology .
  • Biomarkers : Measure caspase-3 activity (apoptosis) and mitochondrial membrane potential via JC-1 staining .
  • Dose-Response : Test concentrations from 1 nM–100 µM over 24–72 hours to establish EC50_{50} .

What are the key considerations for assessing physicochemical stability?

Advanced Question

  • Oxidative Stability : Monitor degradation under H2_2O2_2 (1–5 mM) via TLC or LC-MS to identify sulfoxide byproducts .
  • Photodegradation : Expose to UV light (254 nm) and quantify parent compound loss over 48 hours .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

How to evaluate enzyme inhibition mechanisms?

Advanced Question

  • Kinetic Studies : Measure KiK_i and VmaxV_{max} using Lineweaver-Burk plots for nitric oxide synthase (NOS) or CYP450 isoforms .
  • Fluorescence Quenching : Titrate compound into enzyme solutions (e.g., tryptophan-containing oxidoreductases) to assess binding .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 2FZ) to identify active-site interactions .

What synthetic modifications enhance metabolic stability?

Advanced Question

  • Deuterium Incorporation : Replace labile hydrogens (e.g., piperazine C-H) to slow CYP450-mediated oxidation .
  • PEGylation : Attach polyethylene glycol chains to the naphthyl group to reduce hepatic clearance .
  • Prodrug Design : Mask thioamide groups as ester prodrugs for improved oral bioavailability .

How to address discrepancies in reported biological activities across similar analogs?

Advanced Question

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in halogen substituent effects (e.g., bromo vs. fluoro) .
  • Crystallographic Comparisons : Overlay 3D structures (e.g., CCDC-1990392) to assess conformational flexibility .
  • In Silico Toxicity Prediction : Use Derek Nexus to flag off-target interactions (e.g., hERG inhibition) .

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